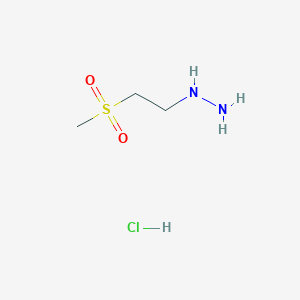
(2-Methanesulfonylethyl)hydrazine hydrochloride
Descripción general
Descripción
(2-Methanesulfonylethyl)hydrazine hydrochloride, also known as MESAH, is a chemical compound with the CAS Number: 1306604-47-6 . It has a molecular weight of 174.65 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for (2-Methanesulfonylethyl)hydrazine hydrochloride is 1-[2-(methylsulfonyl)ethyl]hydrazine hydrochloride . The InChI code for the compound is 1S/C3H10N2O2S.ClH/c1-8(6,7)3-2-5-4;/h5H,2-4H2,1H3;1H .Physical And Chemical Properties Analysis
(2-Methanesulfonylethyl)hydrazine hydrochloride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Sulfonohydrazides : A study by An, Zheng, & Wu (2014) described the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides. This process involves a three-component reaction, including sulfur dioxide and hydrazines, and highlights a radical process involving intramolecular cyclization and insertion of sulfur dioxide.
Photo-induced Chemical Reactions : Zhou, Xia, & Wu (2016) reported on a photo-induced catalyst-free three-component reaction involving sulfur dioxide and hydrazine. This study emphasizes the importance of (2-Methanesulfonylethyl)hydrazine hydrochloride in the generation of diverse chemical compounds under ultraviolet irradiation.
Synthesis of Organic Compounds : Research by Cremlyn et al. (1980) demonstrated the use of the hydrochloride of pyridine-3-sulfonyl chloride with hydrazine to produce various hydrazones. This study signifies the role of hydrazine derivatives in creating a range of organic compounds.
Allene Synthesis : Myers, Finney, & Kuo (1989) explored the activation of 2-alkyn-1-ols using methanesulfonate esters and displacement with hydrazine. This process leads to the formation of alkynyl hydrazine derivatives, indicating the use of hydrazine derivatives in organic synthesis.
Volumetric Analysis in Chemistry : Singh, Sahota, & Singh (1958) utilized potassium persulphate as a volumetric reagent for the direct determination of various compounds including hydrazine sulphate and phenyl hydrazine hydrochloride, as mentioned in their study. This research highlights the application of hydrazine derivatives in analytical chemistry.
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 indicating that it is harmful if swallowed, in contact with skin or if inhaled, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-methylsulfonylethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S.ClH/c1-8(6,7)3-2-5-4;/h5H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBMCNIBDXSQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methanesulfonylethyl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)


![4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442861.png)

![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)



![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)